3,5-Dichlorocatechol

Enzymology Biodegradation Herbicide Metabolism

For researchers studying ortho-cleavage pathways or enzyme specificity, 3,5-Dichlorocatechol (≥97% purity) is an essential analytical standard. Its distinct 3,5-substitution pattern is required for accurate kinetic characterization of specific chlorocatechol 1,2-dioxygenase isoforms and for tracking the 2,4-D degradation pathway, as other isomers exhibit drastically different enzyme recognition and catalytic efficiencies.

Molecular Formula C6H4Cl2O2
Molecular Weight 179.00 g/mol
CAS No. 13673-92-2
Cat. No. B076880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorocatechol
CAS13673-92-2
Synonyms3,5-dichlorocatechol
Molecular FormulaC6H4Cl2O2
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)Cl)Cl
InChIInChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
InChIKeyXSXYVLIPQMXCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorocatechol CAS 13673-92-2: Key Chlorinated Catechol Intermediate for Biodegradation and Enzyme Research


3,5-Dichlorocatechol (3,5-DCC) is a chlorinated derivative of catechol, characterized by chlorine substitutions at the 3 and 5 positions of the benzene ring. It is a critical intermediate in the microbial biodegradation of recalcitrant halogenated aromatic pollutants, including herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) [1]. The compound serves as a model substrate for studying the substrate specificity and structural mechanisms of chlorocatechol dioxygenases, a class of non-heme iron(III)-dependent enzymes central to the aerobic degradation of chlorinated aromatics [2].

3,5-Dichlorocatechol CAS 13673-92-2: Why In-Class Chlorocatechols Are Not Interchangeable in Enzyme Studies


Despite belonging to the same chlorocatechol family, 3,5-dichlorocatechol exhibits distinct biochemical behavior that precludes simple substitution with other isomers. Its unique chlorine substitution pattern dictates its specific interactions with microbial dioxygenases, leading to markedly different kinetic parameters, binding modes, and degradation fates compared to closely related analogs like 3-chlorocatechol or 3,4-dichlorocatechol [1]. Structural studies reveal that the dual meta-chlorination of 3,5-DCC creates steric constraints and alters the binding orientation of the aromatic ring within enzyme active sites, which can even convert the compound from a substrate into a competitive inhibitor for certain catechol 1,2-dioxygenases [2]. Consequently, using a generic chlorocatechol in enzymatic assays or biodegradation studies without quantitative validation will yield data that does not accurately reflect the specific chemistry of the 3,5-DCC pathway.

3,5-Dichlorocatechol CAS 13673-92-2: Quantitative Differentiation Evidence Versus Closest Analogs


3,5-Dichlorocatechol Exhibits Highest Specificity Constant for a Dedicated 3,5-Dichlorocatechol 1,2-Dioxygenase

In a study on the key enzyme for 2,4-D herbicide degradation, 3,5-dichlorocatechol was identified as the optimal substrate for its dedicated 1,2-dioxygenase from Pseudomonas cepacia CSV90. The compound exhibited a specificity constant (kcat/Km) of 7.3 µM⁻¹s⁻¹, which was the highest among all catechol derivatives tested for this enzyme. This quantitative superiority over other potential substrates validates its specific role in the 2,4-D degradation pathway [1].

Enzymology Biodegradation Herbicide Metabolism

3,5-Dichlorocatechol is a Poor Substrate for Broad-Spectrum Chlorocatechol 1,2-Dioxygenase Compared to 3-Chlorocatechol

In contrast to its high efficiency for a dedicated enzyme, 3,5-dichlorocatechol is a relatively poor substrate for the broad-spectrum chlorocatechol 1,2-dioxygenase (TcbC) from Pseudomonas sp. P51. The specific activity of TcbC on 3,5-DCC was 11 units/mg, which is approximately 8-fold lower than its activity on the preferred substrate, 3-chlorocatechol (89 units/mg). It was also less active than 3,4-dichlorocatechol (66 units/mg) [1]. This demonstrates that the substrate preference of chlorocatechol dioxygenases is highly sensitive to the chlorine substitution pattern, with the 3,5-dichloro configuration being less favorable for this particular enzyme.

Enzyme Substrate Specificity Chlorocatechol Degradation Pseudomonas sp.

3,5-Dichlorocatechol Acts as a Competitive Inhibitor for a Catechol 1,2-Dioxygenase, Unlike Many Other Substrates

A critical functional differentiation is observed with the catechol 1,2-dioxygenase from Rhodococcus opacus 1CP (Rho 1,2-CTD). While the enzyme actively converts a range of catechol derivatives, 3,5-dichlorocatechol does not act as a substrate but as a competitive inhibitor [1]. Its inhibition constant (Ki) is approximately 100-fold lower than the Michaelis constant (Km) for the enzyme's best substrates [1]. This behavior is in stark contrast to mono-chlorinated analogs like 3-chlorocatechol and 4-chlorocatechol, which are efficiently converted substrates [1]. Structural analysis attributes this to steric hindrances from the two chlorine atoms, leading to a distorted binding mode that prevents catalysis [2].

Enzyme Inhibition Structural Biology Kinetics

Unique Active Site Binding Orientation Distinguishes 3,5-Dichlorocatechol from 3-Substituted Analogs

X-ray crystallographic analysis of 4-chlorocatechol 1,2-dioxygenase (4-CCD) reveals a distinctive binding orientation for 3,5-dichlorocatechol. In the enzyme's active site, the 3-chloro substituent of 3,5-DCC is oriented towards the external part of the cavity [1]. This contrasts with the binding of other 3-substituted catechols in the related catechol 1,2-dioxygenase (Rho-1,2-CTD), where the 3-substituent is positioned internally [1]. This structural differentiation provides a molecular basis for the divergent functional behavior (substrate vs. inhibitor) observed between these related dioxygenases.

X-ray Crystallography Enzyme-Substrate Interaction Structural Biology

3,5-Dichlorocatechol CAS 13673-92-2: Primary Scientific and Industrial Application Scenarios


Substrate for Characterizing Dedicated 3,5-Dichlorocatechol 1,2-Dioxygenases in Herbicide Degradation

3,5-Dichlorocatechol is the ideal and most catalytically efficient substrate for studying the kinetics and mechanism of dedicated 3,5-dichlorocatechol 1,2-dioxygenases, the key enzymes in the ortho-cleavage pathway of the widely used herbicide 2,4-D. Its use as a model substrate, with a known high specificity constant of 7.3 µM⁻¹s⁻¹, is critical for research focused on the bioremediation of 2,4-D and related chlorophenoxyacetic acid pollutants [1].

Mechanistic Probe for Structural Biology of Intradiol Dioxygenases

Due to its unique ability to act as either a substrate or a competitive inhibitor depending on the enzyme, 3,5-DCC is a valuable tool for structural biology studies. Its use in co-crystallization experiments has revealed distinct binding orientations in the active sites of 4-CCD and Rho-1,2-CTD, providing molecular insights into substrate specificity and catalytic mechanisms [1]. This application is vital for enzyme engineering efforts aimed at expanding substrate ranges or developing novel biocatalysts.

Metabolite Standard in Anaerobic Dechlorination Pathway Studies

3,5-Dichlorocatechol serves as a specific analytical standard and pathway intermediate in research investigating the anaerobic dechlorination of higher chlorinated catechols. Studies have shown that the anaerobic consortia specifically convert 3,4,5-trichlorocatechol into 3,5-dichlorocatechol, which is subsequently dechlorinated to 3-chlorocatechol [1]. Using 3,5-DCC as a reference standard is essential for identifying and quantifying these transient intermediates in complex environmental samples.

Evaluating Substrate Specificity of Novel Broad-Spectrum Dioxygenases

The compound is a key comparator for evaluating the substrate specificity of newly discovered or engineered broad-spectrum chlorocatechol dioxygenases. Its known, relatively low specific activity (11 units/mg) with the well-characterized TcbC enzyme provides a quantitative benchmark [1]. Researchers can use this data to benchmark the performance and selectivity of novel enzymes, particularly those intended for the degradation of complex chlorinated aromatic mixtures.

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